
Nicardipine hydrochloride
Overview
Description
Nicardipine hydrochloride is a potent calcium channel blocker belonging to the dihydropyridine class. It is primarily used for the management of hypertension and chronic stable angina pectoris. This compound exhibits marked vasodilator action without showing cardiodepressant effects, making it effective in treating angina and coronary spasms .
Mechanism of Action
Target of Action
Nicardipine hydrochloride primarily targets the calcium channels in cardiac muscle and vascular smooth muscle cells . These channels are crucial for the contractile processes of these muscles, as they allow the influx of extracellular calcium ions into the cells .
Mode of Action
This compound is a calcium entry blocker . It inhibits the transmembrane influx of calcium ions into cardiac muscle and smooth muscle without changing serum calcium concentrations . This inhibition could be achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway . By blocking the calcium channels, this compound disrupts the normal flow of calcium ions, which are essential for various cellular processes, including muscle contraction .
Pharmacokinetics
This compound exhibits nonlinear pharmacokinetics due to saturable hepatic first-pass metabolism . Following oral administration, increasing doses result in a disproportionate increase in plasma levels . The steady-state C max values following 20-, 30-, and 40-mg doses every 8 hours averaged 36, 88, and 133 ng/mL, respectively . This compound is highly bound to plasma proteins (>95%) over a wide range of concentrations . Its metabolism occurs mainly in the liver, primarily by cytochrome P450 (CYP)2C8, CYP2D6, and CYP3A4 enzyme isoforms .
Result of Action
The action of this compound results in the relaxation of coronary vascular smooth muscle and coronary vasodilation , which increases myocardial oxygen delivery . This makes it effective in the treatment of conditions like hypertension, chronic stable angina pectoris, and Prinzmetal’s variant angina .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its vasodilatory effects appear to be greater in patients with hypertension than in healthy normotensive volunteers . Furthermore, its use may lead to reflex tachycardia, making it advisable to use it in conjunction with a beta-blocker .
Biochemical Analysis
Biochemical Properties
Nicardipine hydrochloride acts as a calcium ion influx inhibitor . It inhibits the transmembrane influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition could possibly be due to the deformation of the channel, inhibition of ion-control gating mechanisms, or interference with the release of calcium from the sarcoplasmic reticulum .
Cellular Effects
This compound has been shown to have high selectivity and potency against chemoresistant prostate cancer cells . It induces apoptosis and cell cycle arrest in these cells . Moreover, it has been found to be effective in models of acute myocardial ischemia and hypertension .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This could be achieved by deforming the channel, inhibiting ion-control gating mechanisms, or interfering with the release of calcium from the sarcoplasmic reticulum .
Temporal Effects in Laboratory Settings
It is known that this compound is used for the short-term treatment of hypertension and chronic stable angina .
Dosage Effects in Animal Models
In animal models of hypertension, such as the spontaneously hypertensive rat and the adult renal hypertensive dog, large doses of this compound cause profound decreases in blood pressure .
Metabolic Pathways
It is known that this compound is metabolized extensively by the liver .
Transport and Distribution
It is known that this compound is a calcium ion influx inhibitor, suggesting that it may be transported across cell membranes to exert its effects .
Subcellular Localization
Given its role as a calcium ion influx inhibitor, it is likely that it interacts with cell membranes to inhibit the influx of calcium ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nicardipine hydrochloride involves the reaction of 3-amino-2-butenoic acid-2’-(N-benzyl-N-methyl)aminoethyl ester with 3-methyl-4-(3’-nitrophenyl)-3-methyl crotonate in an inert solvent. The reaction is monitored using thin layer chromatography or high performance liquid chromatography until completion. The product is then decolorized and filtered, followed by concentration to obtain a viscous filtrate. A crystal solvent is added for dissolution, and the solution is decolorized using activated carbon. Hydrochloric acid is then used to form salt crystals, resulting in high-purity alpha-crystal-form or beta-crystal-form this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound injection involves modifying activated carbon with silica gel to improve decolorization efficiency. This method addresses the high absorption rate of the main drug by traditional activated carbon and enhances the decolorization effect. The process is conducted under an inert atmosphere to prevent the formation of peroxides, ensuring better storage stability .
Chemical Reactions Analysis
Types of Reactions: Nicardipine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nicardipine derivatives, while reduction can produce reduced forms of nicardipine .
Scientific Research Applications
Clinical Uses
Nicardipine hydrochloride is primarily indicated for:
- Hypertension (High Blood Pressure) : It is effective for both chronic and acute management of hypertension. Nicardipine works by relaxing blood vessels, which decreases systemic vascular resistance and lowers blood pressure .
- Angina Pectoris : It is used to treat chronic stable angina and Prinzmetal's variant angina by improving blood flow to the heart muscle .
- Intravenous Administration : Nicardipine is also available in an injectable form for patients who require rapid blood pressure control, particularly in acute settings where oral administration is not feasible .
Dosage Forms and Administration
Nicardipine is available in various formulations:
Formulation | Dosage | Route of Administration |
---|---|---|
Oral Capsules | 20 mg, 30 mg | Oral |
Intravenous Injection | Variable (2 mg/hr to 4 mg/hr) | IV |
The intravenous formulation allows for rapid titration based on patient response, particularly in critical care settings .
Efficacy in Severe Hypertension
A study involving 66 patients with severe hypertension demonstrated that intravenous nicardipine effectively lowered blood pressure to a target of 95 mm Hg. The onset of action was dose-dependent, with steady-state plasma levels achieved within 8 to 12 hours . Side effects were generally mild, including headache and flushing.
Use in Special Populations
Research indicates that nicardipine can be safely administered to patients with renal impairment, although careful dose adjustments are necessary due to altered pharmacokinetics in this population. In cirrhotic patients, high doses were associated with increased hepatic venous pressure gradient, necessitating caution during administration .
Safety Profile and Side Effects
Common side effects associated with nicardipine include:
- Headache
- Flushing
- Peripheral edema
- Palpitations
Serious adverse effects are rare but can include hypotension and local thrombophlebitis at the infusion site when administered intravenously .
Comparison with Similar Compounds
- Nifedipine
- Amlodipine
- Verapamil
- Diltiazem
Biological Activity
Nicardipine hydrochloride is a dihydropyridine calcium channel blocker primarily used for managing hypertension and angina. Its biological activity is characterized by its mechanism of action, pharmacokinetics, therapeutic efficacy, and safety profile. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
Nicardipine acts by inhibiting the influx of extracellular calcium ions across the membranes of myocardial and vascular smooth muscle cells. This inhibition leads to several physiological effects:
- Vasodilation : By decreasing intracellular calcium levels, nicardipine reduces the contractility of smooth muscle cells, causing dilation of coronary and systemic arteries.
- Decreased Blood Pressure : The vasodilatory effect results in decreased total peripheral resistance and systemic blood pressure.
- Increased Oxygen Delivery : Enhanced blood flow improves oxygen delivery to myocardial tissues, beneficial in conditions like angina.
The detailed mechanism can be summarized as follows:
Mechanism | Effect |
---|---|
Inhibition of calcium influx | Decreased myocardial contractility |
Dilation of coronary arteries | Increased oxygen delivery |
Decreased total peripheral resistance | Lowered systemic blood pressure |
Pharmacokinetics
Understanding the pharmacokinetics of nicardipine is crucial for its therapeutic use:
- Absorption : Nicardipine is completely absorbed but undergoes first-pass metabolism, resulting in approximately 35% bioavailability after oral administration .
- Volume of Distribution : The volume of distribution is about 8.3 L/kg, indicating extensive tissue distribution .
- Protein Binding : Nicardipine exhibits high protein binding (>95%), which affects its distribution and elimination .
- Metabolism : Metabolized extensively in the liver, nicardipine's half-life is approximately 8.6 hours .
- Clearance : The clearance rate following infusion is about 0.4 L/hr·kg .
Clinical Efficacy
Numerous studies have evaluated the efficacy of nicardipine in various clinical settings:
Case Study: Severe Hypertension
A multicenter trial involving 123 patients with severe hypertension demonstrated that intravenous nicardipine effectively reduced blood pressure. The treatment group achieved therapeutic goals significantly more than the placebo group:
- Initial Blood Pressure (Nicardipine): 213±3/126±2 mm Hg
- Therapeutic Goal Achieved: 67 out of 73 patients
- Common Adverse Effects: Headache (24% incidence) .
Case Study: Essential Hypertension
In a controlled study with 50 patients suffering from mild essential hypertension, those treated with nicardipine showed significant reductions in blood pressure:
- Mean Supine Systolic/Diastolic Reduction: 21.2/15.0 mm Hg (P < 0.001)
- Placebo Group Change: 0.7/2.9 mm Hg (not significant) .
Adverse Effects
While generally well-tolerated, nicardipine can cause side effects related to its vasodilatory action:
Adverse Effect | Incidence (%) |
---|---|
Headache | 24 |
Flushing | Variable |
Local thrombophlebitis | Notable after prolonged infusion |
Summary of Research Findings
The following table summarizes key research findings regarding the biological activity and clinical applications of this compound:
Properties
IUPAC Name |
5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O6.ClH/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19;/h5-12,15,24,27H,13-14,16H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKVCUNQWYTVTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046992 | |
Record name | Nicardipine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69441-18-5, 54527-84-3 | |
Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-methyl 5-[2-[methyl(phenylmethyl)amino]ethyl] ester, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69441-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicardipine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54527-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicardipine hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054527843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Benzyl(methyl)amino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069441185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NICARDIPINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nicardipine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(benzylmethylamino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylatemonohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.799 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NICARDIPINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5BC5011K3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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